molecular formula C13H17N3S B2967002 N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine CAS No. 1480884-92-1

N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine

Cat. No.: B2967002
CAS No.: 1480884-92-1
M. Wt: 247.36
InChI Key: CQCVYTHVBIJJNI-UHFFFAOYSA-N
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Description

“N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . The compound also contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups. The molecules could be connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex, depending on the conditions and reagents used. For instance, thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .

Scientific Research Applications

Catalysis and Polymerization

Group 10 metal aminopyridinato complexes, including those related to the query compound, have been synthesized and applied as catalysts in aryl-Cl activation and hydrosilane polymerization processes. These compounds have shown remarkable activity in catalyzing the polymerization of MeH2SiSiH2Me toward soluble, linear poly(methylsilane), with some complexes acting as "phosphine-free" catalyst systems in Suzuki cross-coupling reactions (Deeken et al., 2006).

Structural Chemistry

The structural characterization of polymorphs and derived aminothiazoles from related aminopyridine compounds has provided insights into the intermolecular hydrogen bonding patterns and the effect of such structures on the properties of materials. These studies are crucial for the design of new materials with specific physical and chemical properties (Böck et al., 2020).

Organic Synthesis and Mechanistic Studies

Research on the aminolysis of sulfamate esters in acetonitrile demonstrated the effect of intercalation and chromophore arrangement on linear and nonlinear optical properties, showcasing the versatility of aminopyridine derivatives in synthesizing organic molecules with potential applications in material science and as pharmacophores (Spillane et al., 2001). Additionally, studies on the kinetics and mechanism of pyridinolysis of certain thiocarbonates provide further understanding of reaction mechanisms involving aminopyridine derivatives (Castro et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-methyl-4-[[methyl(thiophen-2-ylmethyl)amino]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCVYTHVBIJJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)CN(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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